molecular formula C15H14N6O4 B14947094 N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B14947094
M. Wt: 342.31 g/mol
InChI Key: CQKFQTSSYRXPKQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes an acetylphenyl group, dimethyl groups, a nitro group, and a triazolo-triazolium core. The compound’s diverse functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, starting with the preparation of the triazole core. The triazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the acetylphenyl group, dimethyl groups, and nitro group can be achieved through subsequent substitution reactions. Common reagents used in these reactions include acetic anhydride, dimethyl sulfate, and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the acetylphenyl moiety.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with specific molecular targets and pathways. The triazole core can bind to enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, generating reactive intermediates that can affect cellular processes. The acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-triamino-7H-[1,2,4]triazolo[5,1-c][1,2,4]triazol-2-ium
  • 1,3-thiazolo[3,2-b][1,2,4]triazol-7-ium

Uniqueness

N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylphenyl group enhances its hydrophobic interactions, while the nitro group provides redox activity. The triazole core offers versatility in binding to various molecular targets, making it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C15H14N6O4

Molecular Weight

342.31 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

InChI

InChI=1S/C15H14N6O4/c1-8-13(19-18-9(2)15(21(24)25)20(19)17-8)14(23)16-12-6-4-5-11(7-12)10(3)22/h4-7H,1-3H3,(H-,16,17,18,23)

InChI Key

CQKFQTSSYRXPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC=CC(=C3)C(=O)C)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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